Epinephrine hydrochloride

概要

説明

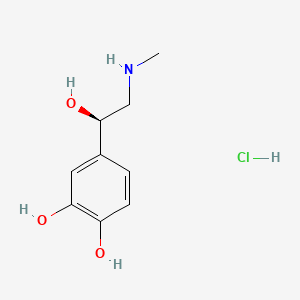

Epinephrine, also known as adrenaline, is a hormone and neurotransmitter produced by the adrenal glands . It is synthesized from norepinephrine by the action of the enzyme phenylethanolamine N-methyltransferase . Epinephrine comprises 5%-10% of the total catecholamines in the central nervous system . It is a mixed α/β-adrenergic receptor agonist and stimulates these receptors .

Synthesis Analysis

Epinephrine is synthesized from norepinephrine by the action of the enzyme phenylethanolamine N-methyltransferase . Efficient and cost-effective processes for the preparation of pure (-)-epinephrine have been developed . These processes involve the resolution of racemic epinephrine .Molecular Structure Analysis

Epinephrine’s molecular conformation is defined by intra- and intermolecular interactions, including hydrogen bonds . The 3D structure of Epinephrine can be viewed using Java or Javascript .Chemical Reactions Analysis

The interactions of epinephrine with different toxic cations (methylmercury(II): CH3Hg+; dimethyltin(IV): (CH3)2Sn2+; dioxouranium(VI): UO22+) were studied in NaClaq at different ionic strengths . Epinephrine is readily destroyed by alkalis and oxidizing agents .Physical And Chemical Properties Analysis

Epinephrine hydrochloride has a molecular weight of 219.67 . It is soluble in DMSO and water . It is stable for 3 years at -20°C in powder form and for 1 month at -20°C in solvent .科学的研究の応用

1. Thermodynamic Investigation in Different Experimental Conditions

- Application Summary: This research investigates the interactions of epinephrine with different toxic cations (methylmercury (II), dimethyltin (IV), dioxouranium (VI)) in NaCl aq at different ionic strengths and temperatures .

- Methods of Application: The enthalpy changes for the protonation of epinephrine and its complex formation with UO 22+ were determined using isoperibolic titration calorimetry .

- Results: The results showed that UO 22+ complexation by Eph− was an entropy-driven process. The sequestering ability trend resulted in the following: UO 22+ >> (CH 3) 2 Sn 2+ > CH 3 Hg + .

2. Kinetics and Mechanism of Epinephrine Autoxidation

- Application Summary: This research proposes a kinetic model of epinephrine autoxidation in an alkaline medium in the presence of antioxidants of plant origin .

- Methods of Application: The study of the kinetics of epinephrine autoxidation in the presence of an individual phenolic plant superoxide inhibitor, chlorogenic acid, was carried out .

- Results: The complex U-shaped character of epinephrine autoxidation rate dependence on the content of antioxidants in the reaction system was shown .

3. Use in Cardiopulmonary Resuscitation and Treatment of Cardiac Arrhythmias

- Application Summary: Epinephrine is primarily used for its α-adrenergic stimulatory effects to increase blood flow during cardiopulmonary resuscitation and for the treatment of cardiac arrhythmias .

- Methods of Application: In emergency cases, diluted Epinephrine solutions may be injected or infused intravenously, preferably via central venous catheters .

- Results: The use of Epinephrine in these cases has been shown to be effective, but specific results or outcomes are not mentioned in the source .

4. Stability and Sterility with Storage in a Syringe

- Application Summary: This research studies the stability and sterility of epinephrine when stored in syringes . It is particularly relevant for the treatment of anaphylaxis where epinephrine auto-injectors are not universally available or affordable .

- Methods of Application: The study involved testing the stability and sterility of epinephrine stored in syringes in concentrations between 0.1 and 1 mg/mL over time .

- Results: Limited evidence suggests that syringes filled with 1 mg/mL epinephrine are stable and sterile for 90 days .

5. Solution Behavior of Epinephrine in the Presence of Toxic Cations

- Application Summary: This research investigates the interactions of epinephrine with different toxic cations in NaCl aq at different ionic strengths and temperatures .

- Methods of Application: The enthalpy changes for the protonation of epinephrine and its complex formation with UO 22+ were determined using isoperibolic titration calorimetry .

- Results: The results showed that UO 22+ complexation by Eph− was an entropy-driven process .

6. Kinetics and Mechanism of Epinephrine Autoxidation

- Application Summary: This research proposes a kinetic model of epinephrine autoxidation in an alkaline medium in the presence of antioxidants of plant origin .

- Methods of Application: The study of the kinetics of epinephrine autoxidation in the presence of an individual phenolic plant superoxide inhibitor, chlorogenic acid, was carried out .

- Results: The complex U-shaped character of epinephrine autoxidation rate dependence on the content of antioxidants in the reaction system was shown .

4. Stability and Sterility with Storage in a Syringe

- Application Summary: This research studies the stability and sterility of epinephrine when stored in syringes . It is particularly relevant for the treatment of anaphylaxis where epinephrine auto-injectors are not universally available or affordable .

- Methods of Application: The study involved testing the stability and sterility of epinephrine stored in syringes in concentrations between 0.1 and 1 mg/mL over time .

- Results: Limited evidence suggests that syringes filled with 1 mg/mL epinephrine are stable and sterile for 90 days .

5. Solution Behavior of Epinephrine in the Presence of Toxic Cations

- Application Summary: This research investigates the interactions of epinephrine with different toxic cations in NaCl aq at different ionic strengths and temperatures .

- Methods of Application: The enthalpy changes for the protonation of epinephrine and its complex formation with UO 22+ were determined using isoperibolic titration calorimetry .

- Results: The results showed that UO 22+ complexation by Eph− was an entropy-driven process .

6. Kinetics and Mechanism of Epinephrine Autoxidation

- Application Summary: This research proposes a kinetic model of epinephrine autoxidation in an alkaline medium in the presence of antioxidants of plant origin .

- Methods of Application: The study of the kinetics of epinephrine autoxidation in the presence of an individual phenolic plant superoxide inhibitor, chlorogenic acid, was carried out .

- Results: The complex U-shaped character of epinephrine autoxidation rate dependence on the content of antioxidants in the reaction system was shown .

Safety And Hazards

Epinephrine hydrochloride is hazardous in case of skin contact, ingestion, and inhalation . It may cause skin irritation, serious eye irritation, and respiratory irritation . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

将来の方向性

Epinephrine remains a mainstay of cardiopulmonary resuscitation (CPR) despite controversies . More research is needed to evaluate the differences between intramuscular and subcutaneous injections with the epinephrine delivery site confirmed with ultrasound . There is also a need for conclusive trials to evaluate the duration of stability and sterility of prefilled syringes with the 1 mg/mL concentration most commonly used in anaphylaxis .

特性

IUPAC Name |

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATADHKWKHYVBTJ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3.ClH, C9H14ClNO3 | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020568 | |

| Record name | l-Epinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. Used medically as a cardiostimulant. | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Epinephrine Hydrochloride | |

CAS RN |

55-31-2 | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Epinephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Epinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBB047OO38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

315 °F (NTP, 1992) | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

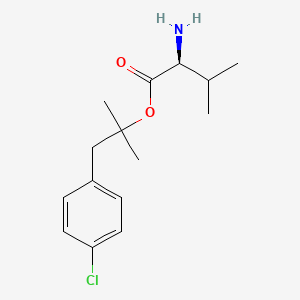

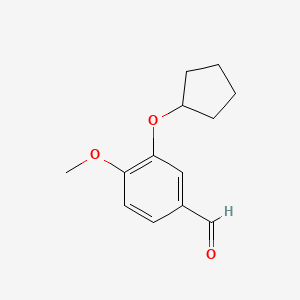

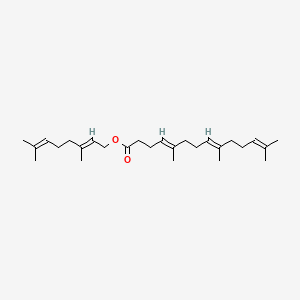

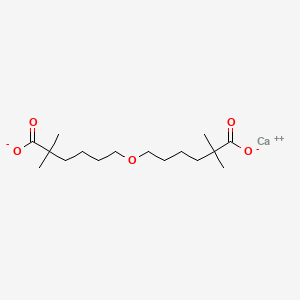

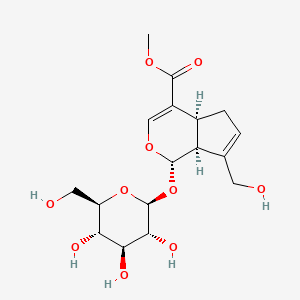

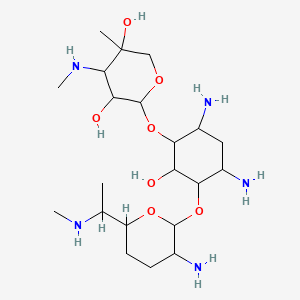

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。